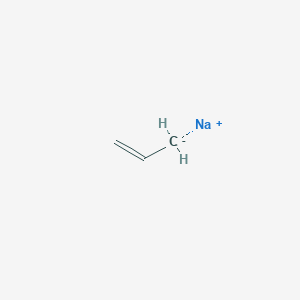![molecular formula C11H11N3OS B14748701 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene CAS No. 4999-66-0](/img/structure/B14748701.png)
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanocarbonothioyl group, a methylcarbamoyl group, and a methylbenzene ring
Preparation Methods
The synthesis of 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene involves several steps. One common method includes the reaction of a substituted nitrobenzene compound with a reducing agent such as zinc in the presence of ammonium chloride in an alcoholic medium . This reduction process yields the corresponding amine, which can then be further reacted with carbonylimidazolide in water to form the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the context. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene can be compared to other similar compounds, such as 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-4-methylbenzene . While both compounds share a similar core structure, the position of the methyl group on the benzene ring can lead to differences in their chemical reactivity and applications. The unique combination of functional groups in this compound sets it apart from other related compounds, making it a subject of interest in various research fields.
Properties
CAS No. |
4999-66-0 |
|---|---|
Molecular Formula |
C11H11N3OS |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
1-(cyanocarbothioyl)-3-methyl-1-(3-methylphenyl)urea |
InChI |
InChI=1S/C11H11N3OS/c1-8-4-3-5-9(6-8)14(10(16)7-12)11(15)13-2/h3-6H,1-2H3,(H,13,15) |
InChI Key |
FCKPKDHROVVAHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(=S)C#N)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)

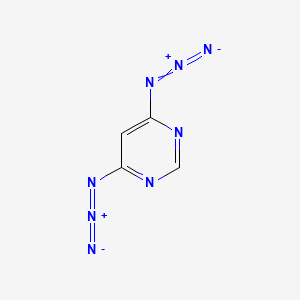
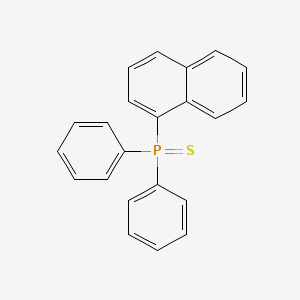
![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)

![1H-Dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B14748638.png)
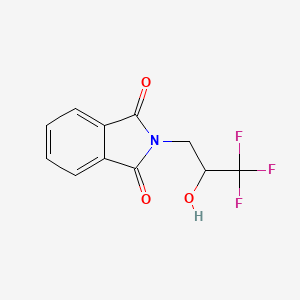
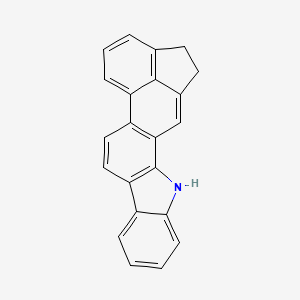
![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)
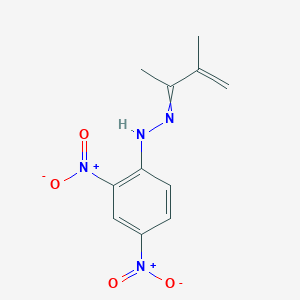

![Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14748680.png)
